1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C7H12N2O.ClH. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride can be compared with other oxazole derivatives. Similar compounds include:
- 1-[5-(propan-2-yl)-1,3-oxazol-4-yl]methanamine hydrochloride
- 1-[5-(propan-2-yl)-1,2-oxazol-4-yl]methanamine hydrochloride These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique positioning of functional groups in this compound contributes to its distinct properties and potential applications .
Eigenschaften
CAS-Nummer |
2103392-14-7 |
---|---|
Molekularformel |
C7H13ClN2O |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
(5-propan-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-3-6(4-8)9-10-7;/h3,5H,4,8H2,1-2H3;1H |
InChI-Schlüssel |
JPQUOVKROSUMAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NO1)CN.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.